molecular formula C23H24N2O5S2 B5227950 N-(4-methylphenyl)-3-{4-oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene](1,3-thiazolidin-3-yl)}propanamide

N-(4-methylphenyl)-3-{4-oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene](1,3-thiazolidin-3-yl)}propanamide

Cat. No.: B5227950
M. Wt: 472.6 g/mol
InChI Key: ROXHSYPFRUHDAL-CPNJWEJPSA-N
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Description

N-(4-methylphenyl)-3-{4-oxo-2-thioxo-5-(3,4,5-trimethoxyphenyl)methylene}propanamide is a complex organic compound with a molecular formula of C18H16N2O2S3 . This compound is notable for its unique structure, which includes a thiazolidinone ring and a trimethoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-{4-oxo-2-thioxo-5-(3,4,5-trimethoxyphenyl)methylene}propanamide typically involves the condensation of 4-methylbenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a thiazolidinone derivative . The reaction conditions often require a catalyst, such as piperidine, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-{4-oxo-2-thioxo-5-(3,4,5-trimethoxyphenyl)methylene}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-methylphenyl)-3-{4-oxo-2-thioxo-5-(3,4,5-trimethoxyphenyl)methylene}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-{4-oxo-2-thioxo-5-(3,4,5-trimethoxyphenyl)methylene}propanamide involves its interaction with various molecular targets. The compound’s thiazolidinone ring and trimethoxyphenyl group allow it to bind to specific proteins and enzymes, potentially inhibiting their activity. This can lead to the disruption of cellular processes, such as cell division, which is particularly relevant in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)-3-{4-oxo-2-thioxo-5-(3,4,5-trimethoxyphenyl)methylene}propanamide is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule in medicinal chemistry .

Properties

IUPAC Name

N-(4-methylphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-14-5-7-16(8-6-14)24-20(26)9-10-25-22(27)19(32-23(25)31)13-15-11-17(28-2)21(30-4)18(12-15)29-3/h5-8,11-13H,9-10H2,1-4H3,(H,24,26)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXHSYPFRUHDAL-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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